molecular formula C6H9N3 B1587184 2-(Pyrazin-2-yl)ethanamine CAS No. 5321-59-5

2-(Pyrazin-2-yl)ethanamine

Cat. No. B1587184
CAS RN: 5321-59-5
M. Wt: 123.16 g/mol
InChI Key: WJNJQSDKFXGALV-UHFFFAOYSA-N
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Description



  • 2-(Pyrazin-2-yl)ethanamine is a nitrogen-containing heterocyclic compound with the molecular formula C₆H₉N₃ .

  • It consists of a pyrrole ring and a pyrazine ring, making it a biologically active scaffold.

  • The compound has been studied for various biological activities, including antimicrobial, anti-inflammatory, antiviral, antioxidant, and antitumor properties.





  • Synthesis Analysis



    • Several synthetic routes exist for 2-(Pyrazin-2-yl)ethanamine derivatives, including cyclization, ring annulation, cycloaddition, and direct C-H arylation.

    • The intermediate compound is often prepared by condensation of pyrazin-2-amine with a suitable precursor.





  • Molecular Structure Analysis



    • The molecular formula of 2-(Pyrazin-2-yl)ethanamine is C₆H₉N₃ .

    • It contains two nitrogen atoms and exhibits a planar structure due to the conjugation between the pyrrole and pyrazine rings.





  • Chemical Reactions Analysis



    • The specific chemical reactions involving 2-(Pyrazin-2-yl)ethanamine are not clearly recognized.

    • Further research is needed to explore its reactivity and potential applications.





  • Physical And Chemical Properties Analysis



    • Density : 1.17 g/cm³

    • Boiling Point : Not available

    • Melting Point : Not available

    • Flash Point : Not available

    • Solubility : Soluble in water and organic solvents




  • Scientific Research Applications

    Coordination Chemistry and Metal Complexes

    Studies have focused on the synthesis and characterization of metal complexes involving pyrazine derivatives. For example, low symmetry pyrazole-based tripodal tetraamine ligands, including those related to 2-(Pyrazin-2-yl)ethanamine, have been prepared and their metal complexes characterized. These complexes exhibit potential for catalytic, magnetic, and luminescent applications due to their unique coordination environments (Cubanski et al., 2013).

    Antimicrobial Activity

    Pyrazine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties were synthesized, showing significant antimicrobial activity against various strains (Hassan, 2013). Another study reported the synthesis of Cu(II) complexes of tridentate ligands showing DNA binding propensity and nuclease activity, alongside cytotoxicity against cancer cell lines (Kumar et al., 2012).

    Synthesis of Complex Molecules

    Research has explored the synthesis of complex molecules using pyrazine derivatives as intermediates or structural components. This includes the synthesis of novel indole-derived thioureas with potential antimicrobial and antiviral activities, indicating the versatility of pyrazine derivatives in drug development (Sanna et al., 2018).

    Materials Science

    Pyrazine derivatives have been utilized in materials science for the development of new materials with specific properties. For example, cadmium(II) Schiff base complexes were synthesized and investigated for their corrosion inhibition properties on mild steel, showcasing the potential of pyrazine derivatives in corrosion protection applications (Das et al., 2017).

    Fluorescent Chemosensors

    Pyrazine derivatives have been employed in the development of fluorescent chemosensors for the detection of metal ions. A novel pyrazoline derivative was synthesized and demonstrated as a fluorescent chemosensor for Fe3+ ions, highlighting the application of pyrazine derivatives in analytical chemistry (Khan, 2020).

    Safety And Hazards



    • Not a hazardous substance according to Regulation (EC) No. 1272/2008.

    • It is classified as an irritant (R41) but does not require specific labeling.

    • The compound is non-toxic to human cells.




  • Future Directions



    • Despite its importance, there is limited research on the structure-activity relationship (SAR) of 2-(Pyrazin-2-yl)ethanamine .

    • Future studies should explore its potential as a lead compound for treating various diseases.




    properties

    IUPAC Name

    2-pyrazin-2-ylethanamine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H9N3/c7-2-1-6-5-8-3-4-9-6/h3-5H,1-2,7H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WJNJQSDKFXGALV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CN=C(C=N1)CCN
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H9N3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70389995
    Record name 2-(Pyrazin-2-yl)ethanamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70389995
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    123.16 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(Pyrazin-2-yl)ethanamine

    CAS RN

    5321-59-5
    Record name 2-(Pyrazin-2-yl)ethanamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70389995
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-(pyrazin-2-yl)ethan-1-amine
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    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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